2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide
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Overview
Description
2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide is a complex organic compound with a unique structure that combines elements of benzofuran and chromen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the benzofuran-chromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylamino group: This can be achieved through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand for studying receptor interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to receptors: Modulating their activity.
Inhibiting enzymes: Blocking their catalytic activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: A related compound with a simpler structure.
7-Methylcoumarin: Another similar compound with different substitution patterns.
4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-yl acetate: Shares a similar core structure but with different functional groups.
Uniqueness
2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C24H30N2O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetamide |
InChI |
InChI=1S/C24H30N2O4/c1-14-17-12-19-16-8-5-6-9-20(16)29-23(19)15(2)22(17)30-24(28)18(14)13-21(27)25-10-7-11-26(3)4/h12H,5-11,13H2,1-4H3,(H,25,27) |
InChI Key |
FHAYAUZPTHJOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C)CC(=O)NCCCN(C)C |
Origin of Product |
United States |
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